molecular formula C12H10ClN B1313924 2-(4-Chlorophenyl)-6-methylpyridine CAS No. 61704-26-5

2-(4-Chlorophenyl)-6-methylpyridine

Cat. No. B1313924
CAS RN: 61704-26-5
M. Wt: 203.67 g/mol
InChI Key: FDAGFEWXNZJOHU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and crystal structure analysis of compounds structurally related to 2-(4-Chlorophenyl)-6-methylpyridine. For instance, studies on the preparation of complex organic compounds, such as 1,3-diphenylselenophenotetraazaporphyrinato ruthenium(II) bis(4-methylpyridine), have been performed to explore their optical and electrochemical properties, contributing to our understanding of molecular electronics and photonics (Kimura & Murakami, 2014).

Crystallography and Materials Science

  • In crystallography, studies on the synthesis and crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine highlight the importance of these compounds in understanding molecular structures and interactions. Such research provides insights into the design of new materials with specific properties (Xia, 2001).

Spectroscopy and Quantum Mechanical Studies

  • The vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine offers insights into the spectroscopic properties of chlorophenyl-containing compounds, which are essential for developing new drugs and materials with desired properties (Kuruvilla et al., 2018).

Electrochemical and Optical Properties

  • Studies on the preparation and characterization of nonclassical tetraazaporphyrin, bis(4‐methylpyridine)[1,3,5,7,9,11,13,15‐octaphenyltetra(3,4‐thieno)tetraazaporphyrinato]ruthenium(II), investigate the electrochemical and optical properties of compounds, contributing to the development of advanced materials for photovoltaic and sensing applications (Kimura et al., 2011).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

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For a specific compound, these analyses would require access to scientific literature and experimental data. If you have a different compound or more specific information, feel free to ask!


properties

IUPAC Name

2-(4-chlorophenyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAGFEWXNZJOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494569
Record name 2-(4-Chlorophenyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6-methylpyridine

CAS RN

61704-26-5
Record name 2-(4-Chlorophenyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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